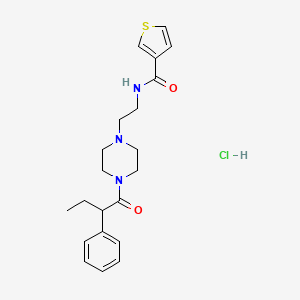

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUTVHFBQSQSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:

- Chemical Formula : C₁₈H₂₃ClN₂O₂S

- Molecular Weight : 356.90 g/mol

The presence of the piperazine moiety and the phenylbutanoyl group suggests potential interactions with various biological targets.

- Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death .

- Anti-inflammatory Effects : Research indicates that compounds containing thiophene rings can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models .

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Some thiophene derivatives have been linked to neuroprotective actions, which may be beneficial in treating neurodegenerative diseases .

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values indicating significant potency against specific types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.8 |

| A549 (Lung) | 10.3 |

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Recent Discoveries

Recent literature highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. In silico studies have also been employed to predict its interaction with biological targets like Dipeptidyl Peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes treatment .

Future Directions

Continued research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects will be crucial for advancing this compound into therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring is a common scaffold in medicinal chemistry. Key differences among analogs lie in the substituents on the piperazine nitrogen, which significantly influence pharmacological activity and physicochemical properties.

Table 1: Substituent Comparison

Physicochemical Properties

- Solubility: The target compound’s hydrochloride salt improves water solubility compared to neutral analogs like 3a and 3b. BMY7378, with a methoxyphenyl group, is ethanol-soluble, highlighting the role of polar substituents .

Pharmacological Implications

- Receptor Binding: Piperazine derivatives often target dopamine (D2/D3) or serotonin receptors. For example, BMY7378 is a selective α1D-adrenoceptor antagonist . The target compound’s phenylbutanoyl group may confer selectivity for specific receptor subtypes, though empirical data is lacking.

- Metabolic Stability : Acylated piperazines (e.g., target compound) may exhibit improved metabolic stability compared to aryl-substituted analogs like 3a/3b due to reduced oxidative metabolism .

Research Findings and Challenges

- : Compounds 3a and 3b demonstrate that electron-withdrawing substituents (e.g., -CN, -CF3) reduce piperazine basicity, altering receptor affinity. The target compound’s acyl group may similarly modulate piperazine protonation, affecting binding kinetics .

- : BMY7378’s spirocyclic structure contrasts with the target compound’s linear ethyl chain, suggesting divergent pharmacokinetic profiles. Ethyl-linked analogs may have shorter half-lives due to increased flexibility and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.